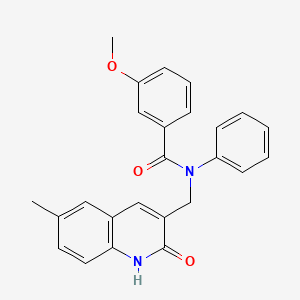
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods.
Wirkmechanismus
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide exerts its effects through different mechanisms. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, it has been shown to have antibacterial activity against certain bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. It has been extensively studied for its potential applications in various fields, and its mechanism of action is well understood. However, there are also some limitations associated with the use of this compound in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in experiments.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide. One direction is to further investigate its potential applications in the field of cancer research. It has been shown to have anti-cancer properties, and further studies can be conducted to evaluate its efficacy in different types of cancer. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. It has been shown to have potential in this field, and further studies can be conducted to optimize its properties for this application. Additionally, further studies can be conducted to evaluate its potential use as an antibacterial agent and to investigate its mechanism of action against bacterial strains.
In conclusion, this compound is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully evaluate its potential applications and optimize its properties for different fields.
Synthesemethoden
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide can be synthesized using different methods. One of the most common methods is the condensation of 2-hydroxy-6-methylquinoline-3-carboxaldehyde and 3-methoxy-N-phenylbenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-11-12-23-19(13-17)14-20(24(28)26-23)16-27(21-8-4-3-5-9-21)25(29)18-7-6-10-22(15-18)30-2/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADGEDMVPPHNRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

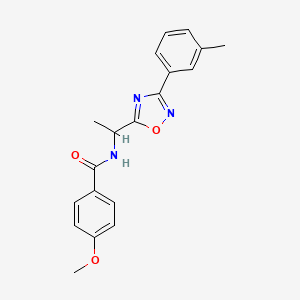

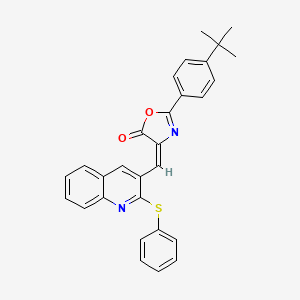
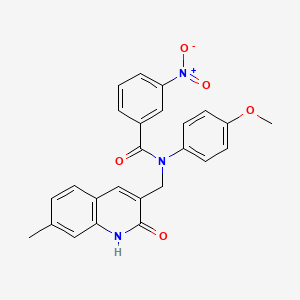

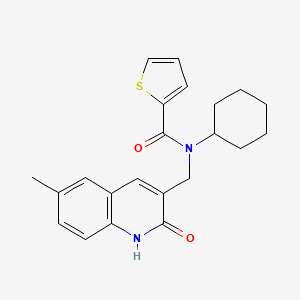
![N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7697483.png)
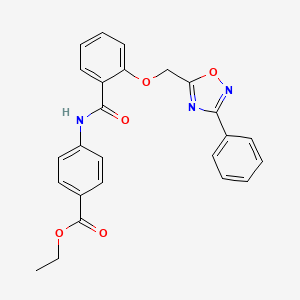

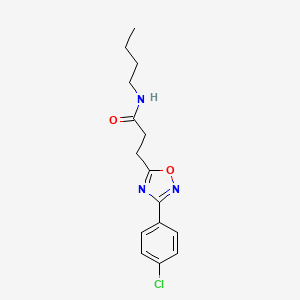
![2-(4-methoxyphenyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697522.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7697528.png)

